molecular formula C12H14F3NO4S B1463416 4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid CAS No. 1266516-69-1

4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid

Cat. No.: B1463416
CAS No.: 1266516-69-1
M. Wt: 325.31 g/mol
InChI Key: OETZAVLBXYWHTK-UHFFFAOYSA-N
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Description

4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid is a complex organic compound characterized by the presence of a methylsulfonyl group, a trifluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring with a trifluoromethyl group is synthesized through a Friedel-Crafts alkylation reaction.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using methylsulfonyl chloride.

    Coupling with Butanoic Acid: The final step involves coupling the intermediate with butanoic acid under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methylsulfonyl group can form covalent bonds with target proteins, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}propanoic acid: Similar structure but with a shorter carbon chain.

    4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}pentanoic acid: Similar structure but with a longer carbon chain.

    4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}hexanoic acid: Similar structure but with an even longer carbon chain.

Uniqueness

The uniqueness of 4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid lies in its balanced combination of lipophilicity and reactivity, making it a versatile compound for various applications. Its specific arrangement of functional groups allows for targeted interactions with biological molecules, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[N-methylsulfonyl-3-(trifluoromethyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S/c1-21(19,20)16(7-3-6-11(17)18)10-5-2-4-9(8-10)12(13,14)15/h2,4-5,8H,3,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETZAVLBXYWHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid

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